1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester
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Overview
Description
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester is a complex organic compound belonging to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with cyano, oxo, and diphenyl groups. The ethyl ester functionality adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester typically involves the following steps:
Formation of Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors such as hydrazine and diketones.
Substitution Reactions: The pyridazine ring is then subjected to substitution reactions to introduce the cyano, oxo, and diphenyl groups. This can be achieved using reagents like cyanogen bromide, oxidizing agents, and phenyl derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups, using reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, solvents like ethanol or methanol, mild heating.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine-acetohydrazides: These compounds share the pyridazine core structure but differ in their substituents and functional groups.
Pyridazine derivatives: Various pyridazine derivatives with different substituents and functional groups.
Uniqueness
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
82232-20-0 |
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Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetate |
InChI |
InChI=1S/C21H17N3O3/c1-2-27-18(25)14-24-21(26)17(13-22)19(15-9-5-3-6-10-15)20(23-24)16-11-7-4-8-12-16/h3-12H,2,14H2,1H3 |
InChI Key |
MDJRGGCMPPEHFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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